

Application Notes and Protocols for LC-HRMS

Metabolite Profiling of Deschloroketamine

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Compound of Interest

Compound Name: Deschloroketamine

Cat. No.: B12793670

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Introduction

Deschloroketamine (DCK) is a dissociative anesthetic and a structural analog of ketamine that has emerged as a new psychoactive substance (NPS). Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for assessing its pharmacological and toxicological profile. This document provides detailed application notes and protocols for the metabolite profiling of **deschloroketamine** in various biological matrices using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). LC-HRMS is a powerful technique for the identification and quantification of drug metabolites due to its high sensitivity, selectivity, and mass accuracy.^{[1][2][3]}

Metabolic Pathways of Deschloroketamine

The metabolism of **deschloroketamine** primarily involves Phase I and Phase II biotransformation reactions. Phase I reactions include N-dealkylation, hydroxylation, and oxidation. The major Phase I metabolite is often **nordeschloroketamine**, formed by the removal of the N-methyl group. Subsequent hydroxylation can occur on the cyclohexyl ring or the phenyl ring. These hydroxylated metabolites can undergo further oxidation to form dihydroxylated or ketone metabolites. Phase II metabolism mainly involves the glucuronidation of the hydroxylated metabolites, increasing their water solubility and facilitating their excretion.^{[2][4]}

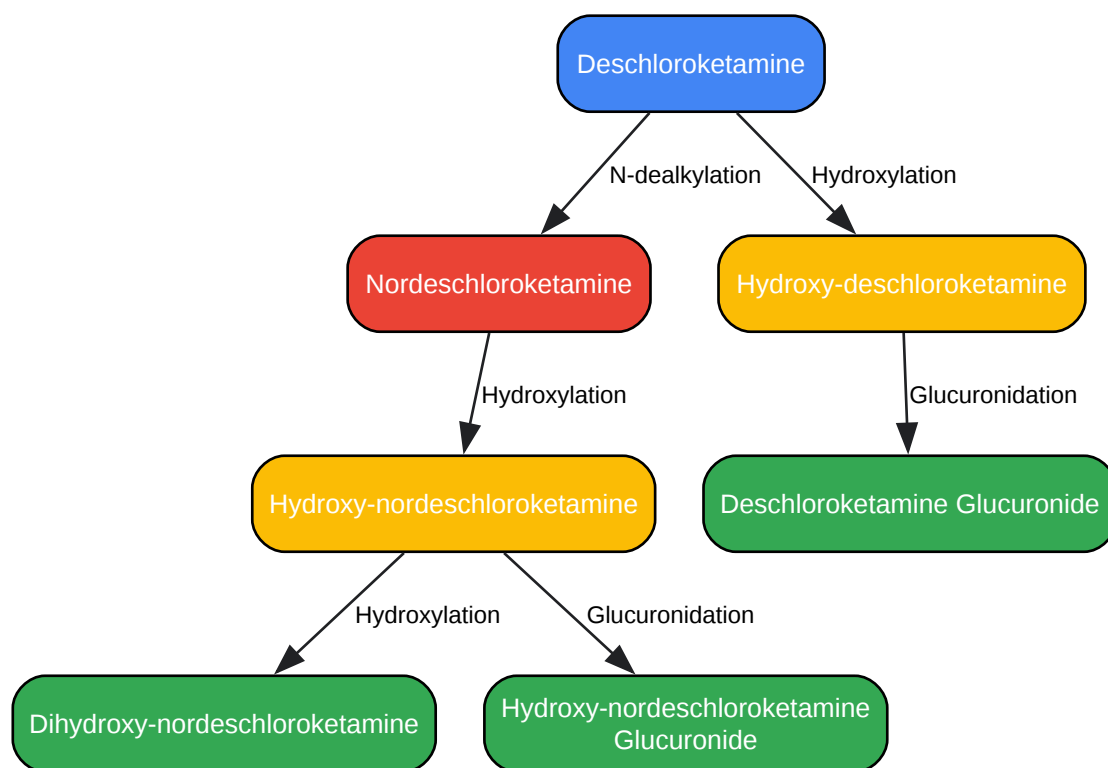


Figure 1: Proposed Metabolic Pathway of Deschloroketamine

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Caption: Figure 1: Proposed Metabolic Pathway of **Deschloroketamine**.

Experimental Workflow for Metabolite Profiling

The general workflow for the metabolite profiling of **deschloroketamine** using LC-HRMS involves sample collection, preparation, LC-HRMS analysis, and data processing.

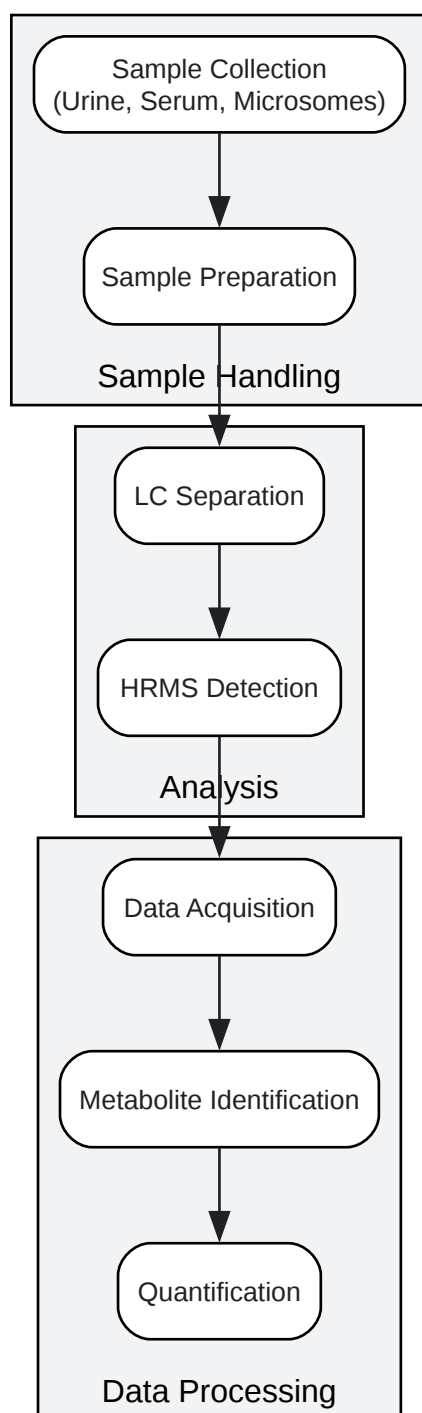


Figure 2: General Experimental Workflow

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Caption: Figure 2: General Experimental Workflow.

Experimental Protocols

Sample Preparation

a) Urine Samples

- Dilute-and-Shoot: For a rapid screening approach, a simple dilution of the urine sample is sufficient.
 - Centrifuge 1 mL of urine at 10,000 x g for 10 minutes.
 - Take 100 µL of the supernatant and add 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
 - Vortex and transfer to an autosampler vial.
- Solid-Phase Extraction (SPE) for Cleaner Extracts:
 - Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
 - Load 1 mL of centrifuged urine onto the cartridge.
 - Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M HCl, and then 1 mL of methanol.
 - Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the initial mobile phase.

b) Serum/Plasma Samples

- Protein Precipitation:
 - To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., **deschloroketamine-d4**).

- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute in 100 µL of the initial mobile phase.

c) In Vitro Samples (Human Liver Microsomes - HLM)

- Prepare an incubation mixture containing pooled HLMs (1 mg/mL), NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding **deschloroketamine** (final concentration, e.g., 10 µM).
- Incubate at 37°C for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
- Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
- Analyze the supernatant directly or after evaporation and reconstitution.

LC-HRMS Analysis

The following are representative LC-HRMS parameters. Method optimization is recommended for specific instrumentation.

Parameter	Recommended Conditions
Liquid Chromatography	
Column	C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
High-Resolution Mass Spectrometry	
Instrument	Orbitrap-based or Q-TOF mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Mode	Full Scan with Data-Independent Acquisition (DIA) or All-Ions Fragmentation (AIF)
Full Scan Range	m/z 100-800
Resolution	> 60,000 FWHM
Collision Energy	Stepped collision energy (e.g., 10, 20, 40 eV) for DIA/AIF
Capillary Voltage	3.5 kV
Source Temperature	320°C

Data Presentation

Identified Metabolites of Deschloroketamine

The following table summarizes the major metabolites of **deschloroketamine** identified in various studies.

Metabolite	Biotransformation	Matrix	Reference
Nordeschloroketamine	N-dealkylation	Urine, Serum, Brain, HLM	[2] [3]
Hydroxy-deschloroketamine	Hydroxylation	Urine, HLM	[2]
Dihydro-deschloroketamine	Reduction	Urine, Serum, Brain	[3]
Hydroxy-nordeschloroketamine	N-dealkylation, Hydroxylation	Urine, HLM	[2]
Dihydro-nordeschloroketamine	N-dealkylation, Reduction	Urine, Serum, Brain	[3]
Deschloroketamine Glucuronide	Glucuronidation	Urine	[2]

Quantitative Data

The following table presents example quantitative data for **deschloroketamine** and its metabolites in rat serum and brain tissue.[\[3\]](#)

Analyte	Matrix	Concentration Range
Deschloroketamine	Rat Serum	0.5 - 860 ng/mL
Nordeschloroketamine	Rat Serum	0.5 - 860 ng/mL
Dihydro-deschloroketamine	Rat Serum	< 10 ng/mL
Dihydronordeschloroketamine	Rat Serum	< 10 ng/mL
Deschloroketamine	Rat Brain Tissue	0.5 - 4700 ng/g
Nordeschloroketamine	Rat Brain Tissue	0.5 - 4700 ng/g
Dihydro-deschloroketamine	Rat Brain Tissue	0.5 - 70 ng/g
Dihydronordeschloroketamine	Rat Brain Tissue	0.5 - 70 ng/g

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the metabolite profiling of **deschloroketamine** using LC-HRMS. The detailed methodologies for sample preparation and instrumental analysis, combined with the expected metabolite profiles and quantitative data, will aid researchers in developing and validating robust analytical methods for the detection and quantification of **deschloroketamine** and its metabolites in various biological matrices. The use of high-resolution mass spectrometry is essential for the confident identification of metabolites, particularly for emerging new psychoactive substances where reference standards may not be readily available.[1]

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